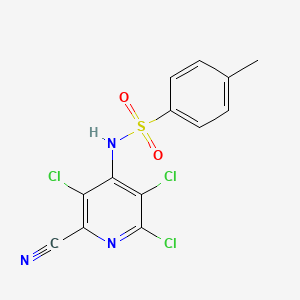

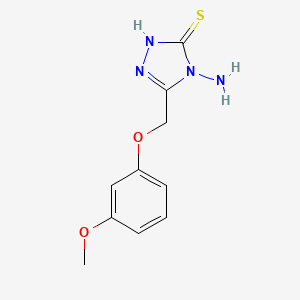

![molecular formula C16H14N4O2S B2841406 3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid CAS No. 690249-41-3](/img/structure/B2841406.png)

3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand have been prepared by reaction of CuX (X = Cl, Br, I), L and PPh3 in a molar ratio of 1:1:2 in MeCN solutions . Another related compound, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, was synthesized by refluxing a mixture of isonicotinohydrazide and isothiocyanatobenzene in ethanol, followed by a reaction with NaOH .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile has been reported . The structure of mononuclear copper (i) complexes bearing a 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole ligand has also been investigated .Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds employing sulfur-containing catalysts or precursors has been a significant area of research. Sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester serves as a recyclable catalyst for condensation reactions, demonstrating the utility of sulfur-containing compounds in facilitating chemical transformations with high yields and recyclability, which could be applied to the synthesis of triazole derivatives such as 3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid (Tayebi et al., 2011).

Antitumor Activity

Asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains have shown antitumor activity. Compounds synthesized from precursors related to the triazole structure of interest were evaluated for their in vitro antitumor activity, suggesting potential applications in cancer research and therapy (Hu et al., 2008).

Antibacterial Activity

The synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits has been explored. These compounds demonstrated preliminary antibacterial activity against Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents from triazole derivatives (Hu et al., 2006).

Catalysis and Surface Activity

1,2,4-Triazole derivatives have been studied for their surface activity and potential as catalysts in various chemical reactions. These studies highlight the versatility of triazole compounds in enhancing the efficiency of chemical processes and their application in materials science (El-Sayed, 2006).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its target, the EGFR kinase, by inhibiting its activity . This inhibition occurs at a concentration of 2.05µM

Biochemical Pathways

The inhibition of EGFR kinase can affect multiple biochemical pathways. EGFR is known to activate several downstream pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways . These pathways are involved in cell survival, proliferation, and differentiation . Therefore, the inhibition of EGFR kinase by this compound could potentially disrupt these pathways, leading to altered cellular functions.

Result of Action

The compound has shown potent antiproliferative results against the A549 cancer cell line, with an IC50 value of 5.6 µM . This suggests that the compound could potentially be effective in inhibiting the growth of certain types of cancer cells.

properties

IUPAC Name |

3-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-14(22)8-11-23-16-19-18-15(12-6-9-17-10-7-12)20(16)13-4-2-1-3-5-13/h1-7,9-10H,8,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPIYAZWNQIINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCCC(=O)O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethanamine](/img/structure/B2841324.png)

![N-[4-(2-chloroacetyl)phenyl]furan-2-carboxamide](/img/structure/B2841326.png)

![Methyl (S)-3-([1,1'-biphenyl]-4-yl)-3-aminopropanoate hydrochloride](/img/structure/B2841330.png)

![7-(4-bromophenyl)-N-(2-methoxybenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2841331.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B2841337.png)

![2-({[(Cyclohexylmethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2841339.png)

![ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2841340.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)